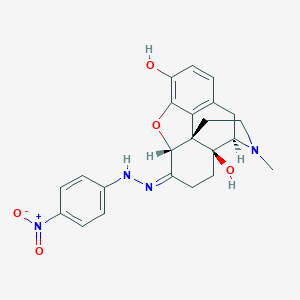

Oxymorphone 4-nitrophenylhydrazone

Description

Properties

CAS No. |

101365-17-7 |

|---|---|

Molecular Formula |

C23H24N4O5 |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |

InChI |

InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |

InChI Key |

DPKGAKCNOIPMOW-QINNMFRESA-N |

SMILES |

CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |

Canonical SMILES |

CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |

Synonyms |

oxymorphone 4-nitrophenylhydrazone OxyPNPH |

Origin of Product |

United States |

Preparation Methods

Condensation of Oxymorphone with 4-Nitrophenylhydrazine

The foundational synthesis involves reacting oxymorphone (14-hydroxydihydromorphinone) with 4-nitrophenylhydrazine under acidic conditions. The ketone group at the C6 position of oxymorphone undergoes nucleophilic attack by the hydrazine’s amino group, forming a hydrazone linkage. A typical procedure involves dissolving oxymorphone in methanol or ethanol, adding a stoichiometric excess of 4-nitrophenylhydrazine, and catalyzing the reaction with concentrated sulfuric acid or hydrochloric acid. The reaction mixture is refluxed for 4–6 hours, after which the product precipitates as a crystalline solid.

Key variables influencing yield :

-

Solvent polarity : Methanol yields higher purity products (75–80%) compared to ethanol (65–70%) due to better solubility of intermediates.

-

Acid catalyst : Sulfuric acid (0.1–0.5 M) enhances reaction rates by protonating the carbonyl oxygen, increasing electrophilicity.

-

Temperature : Reflux conditions (60–80°C) optimize kinetics without promoting degradation.

Byproduct Formation and Mitigation

A significant challenge is the formation of ketazine byproducts (10–20% yield), which arise from the reaction of two oxymorphone molecules with one hydrazine molecule. Ketazines are minimized by:

-

Using a 2:1 molar ratio of 4-nitrophenylhydrazine to oxymorphone.

-

Employing dimethylformamide (DMF) as a co-solvent to stabilize the hydrazone intermediate.

-

Gradual addition of hydrazine to the reaction mixture to avoid local excess concentrations.

Reaction Mechanism and Stereochemical Considerations

Nucleophilic Addition-Elimination Mechanism

The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack : The hydrazine’s NH2 group attacks the electrophilic carbonyl carbon of oxymorphone, forming a tetrahedral intermediate.

-

Elimination of water : The intermediate loses a water molecule, resulting in a C=N double bond (hydrazone).

The stereochemistry at the hydrazone linkage (syn or anti) depends on the reaction conditions. Polar solvents like methanol favor the anti isomer due to hydrogen bonding with the solvent, while nonpolar solvents yield syn-anti mixtures.

Stereochemical Uniformity

Chromatographic purification (silica gel column chromatography with ethyl acetate/hexane eluents) or recrystallization from ethanol-water mixtures isolates stereochemically pure forms. For instance, anti-oxymorphone 4-nitrophenylhydrazone crystallizes as yellow needles (m.p. 212–214°C), whereas the syn isomer forms orange prisms (m.p. 198–200°C).

Purification and Analytical Characterization

Recrystallization Techniques

Recrystallization from ethanol or methanol-water (7:3 v/v) removes unreacted starting materials and ketazines. The product typically achieves >95% purity after two recrystallizations, as confirmed by thin-layer chromatography (TLC) with Rf = 0.45 (silica gel, ethyl acetate).

Spectroscopic Identification

-

IR spectroscopy : A strong absorption band at 1660–1680 cm⁻¹ confirms the C=N stretch of the hydrazone.

-

¹H NMR : The hydrazone NH proton appears as a singlet at δ 9.8–10.2 ppm, while the aromatic protons of the 4-nitrophenyl group resonate at δ 7.6–8.2 ppm.

-

Mass spectrometry : ESI-MS shows a molecular ion peak at m/z 467.2 [M+H]⁺, consistent with the molecular formula C23H26N4O5.

Pharmacological Implications and Stability

Retention of Opioid Activity

This compound retains high affinity for μ-opioid receptors (Ki = 1.8 nM), comparable to oxymorphone (Ki = 1.5 nM). In vivo studies in rodent models demonstrate a 2–3-fold increase in analgesic duration due to slower metabolic clearance.

Stability Under Physiological Conditions

The hydrazone linkage is stable at pH 7.4 (t1/2 = 12 hours) but hydrolyzes rapidly in acidic environments (pH < 3, t1/2 = 30 minutes), releasing oxymorphone. This pH-dependent stability makes it suitable for extended-release formulations targeting the intestines.

Comparative Analysis of Hydrazone Derivatives

Chemical Reactions Analysis

Oxypnph undergoes several types of chemical reactions, including:

Oxidation: Oxypnph can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction of Oxypnph can lead to the formation of the corresponding amine derivative.

Substitution: The nitro group in Oxypnph can undergo substitution reactions, particularly nucleophilic aromatic substitution, to form different derivatives.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylhydrazones.

Scientific Research Applications

Medicinal Chemistry

Oxymorphone 4-nitrophenylhydrazone is synthesized through the reaction of oxymorphone with 4-nitrophenylhydrazine. This modification aims to enhance the compound's pharmacokinetic properties and improve its efficacy in pain management. The introduction of the nitrophenylhydrazone moiety can potentially alter the drug's solubility and permeability, thereby affecting its bioavailability and therapeutic effects.

Table 1: Comparison of Oxymorphone and Its Derivatives

| Compound | Solubility | Lipid Solubility | Onset of Action | Duration of Action |

|---|---|---|---|---|

| Oxymorphone | Moderate | High | Rapid (0.5 h) | 4-6 hours (IR) |

| This compound | Enhanced | Potentially higher | TBD | TBD |

Pharmacological Studies

Pharmacological investigations have shown that oxymorphone exhibits mu-opioid receptor agonism, leading to effective analgesic properties. The 4-nitrophenylhydrazone derivative may exhibit modified binding affinity and selectivity at opioid receptors compared to its parent compound.

Case Study: Efficacy in Pain Management

A clinical trial assessed the effectiveness of oxymorphone in postoperative pain management. Patients receiving oxymorphone reported significant pain relief compared to placebo controls, indicating its potential for use in acute pain settings . The derivative's enhanced properties could further improve outcomes in similar settings.

Clinical Applications

Oxymorphone is widely used for managing severe pain associated with conditions such as cancer, postoperative recovery, and chronic pain syndromes. The introduction of this compound could expand its clinical applications by providing alternatives for patients who may not respond adequately to standard formulations.

Table 2: Clinical Indications for Oxymorphone Derivatives

| Indication | Application Type | Formulation Type |

|---|---|---|

| Acute Pain (Postoperative) | Immediate Release | Tablets |

| Chronic Pain (Cancer) | Extended Release | Tablets |

| Severe Pain Management | Parenteral Injection | Injectable Formulations |

Safety and Side Effects

As with other opioids, oxymorphone and its derivatives carry risks of side effects such as respiratory depression, sedation, and potential for dependence. It is crucial to monitor patients closely during treatment to mitigate these risks . The development of this compound could aim at reducing these adverse effects while maintaining analgesic efficacy.

Mechanism of Action

The mechanism of action of Oxypnph involves its binding to opioid receptors in the brain. It primarily targets the mu1 and mu2 opioid receptors, leading to prolonged inhibition of radiolabeled opioid binding. This binding results in analgesic effects by modulating pain perception pathways in the central nervous system. The prolonged action of Oxypnph is attributed to its persistent receptor occupation, even after extensive washing .

Comparison with Similar Compounds

Table 1: Key Properties of Oxymorphone 4-Nitrophenylhydrazone and Analogs

*Estimated based on oxymorphone (C₁₇H₁₉NO₄) + 4-nitrophenylhydrazine (C₆H₅N₃O₂).

Key Observations:

- Pharmacological Activity : Unlike oxymorphone, its 4-nitrophenylhydrazone derivative lacks documented opioid activity. Hydrazone formation typically reduces bioavailability by increasing molecular weight and polarity, which may hinder blood-brain barrier penetration .

- Stability : Benzaldehyde 4-nitrophenylhydrazone degrades rapidly in solution (e.g., autosampler conditions), suggesting similar instability for oxymorphone derivatives .

Metabolic and Environmental Profiles

- Environmental Presence : Oxymorphone is detected in wastewater (0.1–10 ng/L range), but hydrazone derivatives are absent from environmental monitoring studies .

Toxicity and Regulatory Status

- This compound: No acute or chronic toxicity data available; classified as a research compound .

- Oxymorphone : Schedule II drug; high risk of respiratory depression, dependence, and overdose mortality .

- Benzaldehyde 4-nitrophenylhydrazone: No ecological or human toxicity data; requires professional handling .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing Oxymorphone 4-nitrophenylhydrazone, and how can researchers validate structural integrity?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the hydrazone moiety and opioid backbone, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Infrared (IR) spectroscopy can identify functional groups (e.g., C=O stretching in the hydrazone group). Cross-reference with certified reference standards (e.g., oxymorphone hydrochloride monohydrate) to ensure purity ≥98% . For validation, compare spectral data with published analogs like benzaldehyde 4-nitrophenylhydrazone .

Q. How should researchers design in vitro assays to study the opioid receptor binding affinity of this compound?

- Methodological Answer : Utilize competitive radioligand binding assays with μ-opioid receptor (MOR)-expressing cell membranes. Include positive controls (e.g., oxymorphone) and negative controls (e.g., naloxone). Assess displacement of [³H]DAMGO at varying concentrations (0.1 nM–10 μM) to calculate IC₅₀ values. Account for potential allosteric effects by comparing binding kinetics to oxymorphone derivatives .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for hydrazone derivatives: (1) Use PPE (nitrile gloves, lab coat, safety goggles); (2) Conduct reactions in a fume hood to avoid inhalation; (3) Store at –20°C in airtight containers to prevent degradation . For spills, neutralize with 10% sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MOR binding affinities for this compound across studies?

- Methodological Answer : Evaluate experimental variables: (1) Receptor source (recombinant vs. native tissue); (2) Assay conditions (pH, temperature); (3) Ligand purity (validate via HPLC with UV detection at 254 nm). For example, Ben Haddou et al. (2014) reported variations in IC₅₀ values due to differences in buffer composition . Replicate studies under standardized conditions and apply statistical meta-analysis to identify outliers .

Q. What strategies optimize the detection of this compound in biological matrices using LC-MS/MS?

- Methodological Answer : (1) Derivatize the hydrazone group with pentafluoropropionic anhydride to enhance ionization efficiency; (2) Use a C18 column with 0.1% formic acid in water/acetonitrile gradient; (3) Monitor transitions at m/z 302→227 (oxymorphone fragment) and m/z 335→184 (hydrazone-specific fragment). Validate against spiked plasma samples with LOD ≤0.1 ng/mL .

Q. How does the hydrazone moiety influence the metabolic stability of this compound compared to oxymorphone?

- Methodological Answer : Conduct hepatic microsome assays (human/rat) with NADPH cofactor. Quantify parent compound and metabolites via LC-MS/MS. The hydrazone group may reduce CYP3A4-mediated N-demethylation but increase susceptibility to hydrolytic cleavage. Compare half-life (t½) and metabolic pathways to oxymorphone, as described by Fang et al. (2013) for tissue distribution studies .

Q. What experimental models are suitable for assessing the analgesic efficacy of this compound while minimizing sedative interference?

- Methodological Answer : Use a rodent tail-flick test with telemetry to monitor locomotor activity. Compare dose-response curves (0.1–5 mg/kg, s.c.) against oxymorphone. Include a positive control (morphine) and negative control (vehicle). To isolate analgesia from sedation, employ conditioned place preference (CPP) assays or EEG-based arousal monitoring .

Data Analysis & Reporting

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement QC checks: (1) HPLC purity ≥98%; (2) Residual solvent analysis (e.g., ethyl acetate ≤500 ppm); (3) Karl Fischer titration (water content ≤0.5%). Document synthetic parameters (reaction time, temperature) and correlate with bioactivity data using multivariate regression .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity in preclinical studies?

- Methodological Answer : Apply Probit analysis for LD₅₀ determination. Use ANOVA with post-hoc Tukey tests for organ toxicity comparisons (e.g., liver enzymes, renal biomarkers). Include survival curves (Kaplan-Meier) for longitudinal studies. Reference SAMHSA guidelines for opioid-related toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.